3-(2-Methylbenzyl)piperidine
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Overview
Description
3-(2-Methylbenzyl)piperidine is an organic compound with the empirical formula C13H19N . It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms . Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular weight of 3-(2-Methylbenzyl)piperidine is 189.30 . The SMILES string for this compound is CC1=C(C=CC=C1)CC2CNCCC2 . The InChI key for this compound is PKKKUNQUYXLKBK-UHFFFAOYSA-N .Chemical Reactions Analysis
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Pharmacological Applications
Neurological Disorders Treatment : 3-(2-Methylbenzyl)piperidine derivatives show potential in treating neurological disorders. For example, CERC‐301, a derivative, demonstrated high-binding affinity specific to GluN2B, showing promise in major depressive disorder treatment (Garner et al., 2015).
Anticonvulsant Properties : Certain analogs based on 2-piperidinecarboxylic acid have been synthesized and evaluated for anticonvulsant activity, suggesting a role in treating seizures (Ho, Crider & Stables, 2001).
Psychiatric Disorder Treatment : Research on the distribution of piperidine in the brain and its possible significance in behavior has suggested its role as a psychotherapeutic agent (Abood, Rinaldi & Eagleton, 1961).
Chemical Synthesis and Structures
Synthesis of Novel Compounds : Studies have focused on synthesizing novel compounds such as 1-(4-Methylbenzyl)piperidin-4-one derivatives, which have demonstrated broad inhibitory activities against fungi (Xue Si-jia, 2011).
Molecular Structure Analysis : Crystal structure analysis of 3-(2-Methylbenzyl)piperidine derivatives has provided insights into their molecular configuration, aiding in understanding their chemical properties and reactivity (Manonmani et al., 2000).
Material Science and Corrosion Inhibition
- Corrosion Inhibition : Piperidine derivatives have been studied for their adsorption and corrosion inhibition properties on iron, suggesting applications in materials science to protect metals from corrosion (Kaya et al., 2016).
Safety And Hazards
Future Directions
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This review article sheds light on the most recent studies proving the importance of the piperidine nucleus in the field of drug discovery .
properties
IUPAC Name |
3-[(2-methylphenyl)methyl]piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-11-5-2-3-7-13(11)9-12-6-4-8-14-10-12/h2-3,5,7,12,14H,4,6,8-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKKUNQUYXLKBK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2CCCNC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588805 |
Source
|
Record name | 3-[(2-Methylphenyl)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70588805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylbenzyl)piperidine | |
CAS RN |
955314-92-8 |
Source
|
Record name | 3-[(2-Methylphenyl)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70588805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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